p38 MAPK-IN-5
説明
特性
CAS番号 |
344457-87-0 |
|---|---|
分子式 |
C21H17ClFNO |
分子量 |
353.8 g/mol |
IUPAC名 |
[2-chloro-4-(4-fluoro-2-methylanilino)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C21H17ClFNO/c1-13-5-3-4-6-17(13)21(25)18-9-8-16(12-19(18)22)24-20-10-7-15(23)11-14(20)2/h3-12,24H,1-2H3 |
InChIキー |
QIBLVZMAUUVSMB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)F)C)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EO-1606; EO 1606; EO1606. |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of p38 MAPK-IN-5 and the Broader p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress and inflammation. While detailed, publicly available data on the specific inhibitor p38 MAPK-IN-5 is limited, this document summarizes the available information and places it within the broader context of p38 MAPK inhibition. The guide delves into the core mechanics of the p38 MAPK pathway, general mechanisms of inhibitor action, and provides illustrative experimental workflows. Quantitative data for several well-characterized p38 MAPK inhibitors are presented to offer a comparative landscape for researchers in drug discovery and development.
Introduction to this compound
This compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase. Publicly available information provides its chemical identity and a general overview of its mechanism of action.
Chemical Identity:
| Identifier | Value |
| Common Name | This compound |
| Alternate Name | EO-1606 |
| CAS Number | 344457-87-0 |
| Molecular Formula | C21H17ClFNO |
| IUPAC Name | [2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone |
General Mechanism of Action:
This compound is described as an inhibitor that exerts its effects by binding to the active site of p38 mitogen-activated protein kinase. This binding action prevents the phosphorylation of downstream target proteins, thereby mitigating the inflammatory response.[1]
At the time of this writing, detailed quantitative data (e.g., IC50, Ki values) and specific experimental protocols for this compound are not extensively available in the public scientific literature.
The p38 MAPK Signaling Pathway: A Core Cellular Stress Response Axis
The p38 MAPK pathway is a highly conserved signaling cascade that plays a pivotal role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[4][5]
Activation Cascade
The activation of p38 MAPK is a multi-tiered process initiated by upstream kinases. The canonical activation pathway involves the phosphorylation of p38 MAPK on threonine and tyrosine residues within a conserved TGY motif in its activation loop.[6]
The key steps in the activation cascade are:
-
Stimulus Reception: The process begins with the detection of extracellular stimuli by cell surface receptors.
-
MAPKKK Activation: This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1, ASK1, or MEKKs.
-
MAPKK Activation: The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6, which are the principal activators of p38 MAPK. MKK4 can also activate p38 MAPK under certain conditions.[6]
-
p38 MAPK Activation: MKK3 and MKK6 dually phosphorylate p38 MAPK at Thr180 and Tyr182, leading to its conformational activation.[3]
Isoforms and Downstream Targets
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), encoded by MAPK14, MAPK11, MAPK12, and MAPK13, respectively. p38α is the most ubiquitously expressed and extensively studied isoform.[4][6]
Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including:
-
Transcription Factors: Such as ATF2, MEF2C, and p53, which in turn regulate the expression of genes involved in the inflammatory response and cell cycle control.[3]
-
Protein Kinases: Including MAPK-activated protein kinase 2/3 (MK2/3), which are involved in regulating cytokine production and cell migration.
General Mechanisms of p38 MAPK Inhibition
The development of p38 MAPK inhibitors is a major focus in drug discovery due to the pathway's central role in inflammatory diseases. These inhibitors can be broadly classified based on their mechanism of action.
-
ATP-Competitive Inhibitors: This is the most common class of p38 MAPK inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Many of the well-known p38 inhibitors, such as SB203580 and SB202190, fall into this category.
-
Non-ATP-Competitive (Allosteric) Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This can offer greater selectivity compared to ATP-competitive inhibitors.
Quantitative Data for Selected p38 MAPK Inhibitors
To provide a comparative context for the activity of p38 MAPK inhibitors, the following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized compounds against different p38 isoforms.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| SB203580 | 50 | 500 | - | - | [Selleckchem] |
| SB202190 | 50 | 100 | - | - | [Selleckchem] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [Selleckchem] |
| Neflamapimod (VX-745) | 10 | 220 | - | - | [Selleckchem] |
| TAK-715 | 7.1 | 200 | No Inhibition | No Inhibition | [Selleckchem] |
| Skepinone-L | 5 | - | - | - | [Selleckchem] |
| BMS-582949 | 13 | - | - | - | [Selleckchem] |
| SB239063 | 44 | - | No Activity | No Activity | [Selleckchem] |
| Losmapimod | pKi: 8.1 | pKi: 7.6 | - | - | [Selleckchem] |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Experimental Protocols for Characterizing p38 MAPK Inhibitors
A variety of in vitro and cell-based assays are employed to characterize the potency and selectivity of p38 MAPK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
Objective: To determine the IC50 value of a test compound against a specific p38 MAPK isoform.
General Protocol:
-
Reagents:
-
Purified, active p38 MAPK enzyme (e.g., p38α)
-
Kinase buffer
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or part of a luminescence-based system)
-
Substrate (e.g., ATF2, Myelin Basic Protein)
-
Test compound (e.g., this compound) at various concentrations
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or luminescence reader for ADP-Glo™ type assays)
-
-
Procedure:
-
The test compound is serially diluted and incubated with the p38 MAPK enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.
Objective: To measure the inhibition of p38 MAPK signaling in intact cells.
Common Readouts:
-
Phosphorylation of Downstream Targets: Western blotting can be used to measure the levels of phosphorylated downstream targets of p38 MAPK, such as MK2 or ATF2, in cells that have been stimulated with a p38 activator (e.g., anisomycin, LPS) in the presence or absence of the inhibitor.
-
Cytokine Production: Since p38 MAPK is a key regulator of inflammatory cytokine production, measuring the levels of cytokines like TNF-α and IL-6 in the supernatant of stimulated immune cells (e.g., macrophages, PBMCs) is a common method to assess inhibitor activity.
Conclusion
The p38 MAPK signaling pathway remains a high-interest target for the development of novel therapeutics for a range of inflammatory and other diseases. While specific data on this compound is currently limited, understanding the broader context of the p38 MAPK pathway, the mechanisms of its inhibition, and the experimental approaches to characterize inhibitors is essential for researchers and drug developers in this field. The continued exploration of novel chemical scaffolds and inhibition mechanisms holds promise for the development of more potent and selective p38 MAPK inhibitors with improved therapeutic profiles.
References
- 1. This compound | 344457-87-0 | Benchchem [benchchem.com]
- 2. Both Binding and Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Play Essential Roles in Regulation of the Nucleocytoplasmic Distribution of MAPK-Activated Protein Kinase 5 by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAPK-IN-5: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammatory responses, making them a key target for therapeutic intervention in a host of diseases. The inhibitor p38 MAPK-IN-5, also identified as EO-1606, belongs to the aminobenzophenone class of compounds which have demonstrated potent anti-inflammatory activity through the selective inhibition of p38 MAPK. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this inhibitor class, with a focus on the core chemical scaffold of this compound. Due to the limited availability of specific discovery and synthesis literature for this compound, this guide draws upon publicly available data for closely related aminobenzophenone analogues and general principles of p38 MAPK inhibitor development.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to stress and in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in numerous inflammatory and autoimmune disorders. Consequently, the development of small molecule inhibitors targeting p38 MAPK has been a major focus of drug discovery efforts.
This compound (EO-1606) is a member of the aminobenzophenone class of p38 MAPK inhibitors. Compounds in this class are characterized by a core structure featuring a substituted aminobenzophenone scaffold.
Discovery of the Aminobenzophenone Class of p38 MAPK Inhibitors
The discovery of the aminobenzophenone class of p38 MAPK inhibitors stemmed from screening efforts to identify novel chemical scaffolds with potent anti-inflammatory properties. A lead compound in this series, EO-1428, was identified as a potent and selective inhibitor of p38α and p38β MAP kinases. This discovery paved the way for the synthesis and evaluation of a series of analogues, including this compound (EO-1606), to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Aminobenzophenone-based inhibitors are ATP-competitive, binding to the ATP-binding pocket of the p38 MAPK enzyme. This binding prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory mediators.
Quantitative Data
| Compound | Target | IC50 (nM) | Assay Type |
| 45 | p38 MAP kinase | 10 | Enzyme Assay |
| 45 | IL-1β release | 14 | Cell-based Assay (LPS-stimulated human PBMCs) |
| 45 | TNF-α release | 6 | Cell-based Assay (LPS-stimulated human PBMCs) |
Synthesis of this compound
The synthesis of this compound, a substituted aminobenzophenone, can be achieved through a palladium-catalyzed amination reaction. The general synthetic route is outlined below.
General Synthetic Scheme
Caption: General synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard Buchwald-Hartwig amination procedures for related compounds.
-
Reaction Setup: To an oven-dried flask, add the substituted 2-aminobenzophenone (B122507) (1.0 eq), 4-chloro-3-methylaniline (1.1 eq), palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), and a phosphine (B1218219) ligand (e.g., BINAP, 0.04 eq).
-
Solvent and Base: Add anhydrous toluene (B28343) as the solvent, followed by a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
Biological Evaluation
The biological activity of p38 MAPK inhibitors is typically assessed using a combination of in vitro and cell-based assays.
p38 MAPK Enzyme Inhibition Assay (Illustrative Protocol)
-
Assay Principle: The inhibitory activity against p38 MAPK is determined by measuring the phosphorylation of a specific substrate (e.g., ATF2) in the presence of the test compound.
-
Procedure:
-
Recombinant human p38α is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After incubation, the amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytokine Release Assay in PBMCs (Illustrative Protocol)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Stimulation and Treatment: The cells are pre-incubated with various concentrations of the test compound before being stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Cytokine Measurement: The concentration of TNF-α and IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values for the inhibition of cytokine release are determined.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
Kinase Inhibitor Discovery Workflow
Unveiling the Target Specificity and Selectivity of p38 MAPK-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target specificity and selectivity of the potent p38 mitogen-activated protein kinase (MAPK) inhibitor, p38 MAPK-IN-5. This document offers a comprehensive resource for researchers and drug development professionals working on inflammatory diseases and other p38 MAPK-mediated pathologies. Included are quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to p38 MAPK Signaling
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Four isoforms have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] These kinases are key components of a signaling cascade that regulates a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[1] The activation of p38 MAPKs is triggered by various stimuli, leading to the phosphorylation of downstream targets such as transcription factors and other kinases, ultimately culminating in a specific cellular response.[3] Given their central role in inflammation, p38 MAPKs, particularly the alpha isoform, are significant therapeutic targets for a range of autoimmune and inflammatory diseases.[4]
Target Profile of this compound
This compound, also referred to as compound 4e and CHF6297, is a highly potent inhibitor of the p38α MAPK isoform.[5][6] Its inhibitory activity has been quantified against all four p38 MAPK isoforms, demonstrating significant potency and a degree of selectivity.
Quantitative Inhibitory Activity
The inhibitory potency of this compound was determined through biochemical enzymatic assays. The half-maximal inhibitory concentrations (IC50) against the four human p38 isoforms are summarized in the table below.
| Target Isoform | IC50 (nM) |
| p38α (MAPK14) | 0.1 |
| p38β (MAPK11) | 0.2 |
| p38γ (MAPK12) | 944 |
| p38δ (MAPK13) | 4100 |
Data sourced from MedChemExpress product information.[6]
Selectivity Profile of this compound
The data clearly indicates that this compound is a highly potent inhibitor of p38α and p38β, with sub-nanomolar IC50 values. The compound exhibits significant selectivity for the α and β isoforms over the γ and δ isoforms. The selectivity ratio of this compound for p38α over p38γ is approximately 9,440-fold, and over p38δ is 41,000-fold. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Detailed Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the inhibitory activity of this compound. The protocols are based on the methods described in the primary literature for the characterization of this compound.[7]
p38 MAPK Enzymatic Inhibition Assay (AlphaScreen™)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a p38 MAPK isoform.
Materials and Reagents:
-
Recombinant human GST-tagged p38α, p38β, p38γ, or p38δ (SignalChem)
-
ATF2 peptide substrate (biotinylated)
-
ATP
-
Assay Buffer: 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT
-
Stop Solution: 100 mM EDTA in Assay Buffer
-
Detection Mix: AlphaScreen™ Streptavidin Donor Beads and Phospho-ATF2 (Thr71) Antibody conjugated to AlphaLISA™ Acceptor beads (PerkinElmer) in Assay Buffer
-
This compound (or test compound) serially diluted in DMSO
-
384-well ProxiPlate™ (PerkinElmer)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the respective p38 MAPK isoform and the biotinylated ATF2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Terminate the reaction by adding the Stop Solution.
-
Add the Detection Mix containing the AlphaScreen™ Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision™ plate reader (PerkinElmer) with the AlphaScreen™ module.
-
The IC50 values are calculated from the resulting dose-response curves using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
To further elucidate the context and characteristics of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
References
- 1. MAPK | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
p38 MAPK-IN-5: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
p38 MAPK-IN-5 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase alpha (p38α), a key regulator of cellular responses to stress and inflammation. This technical guide provides a comprehensive overview of the known downstream signaling effects of this compound, including its inhibitory activity, impact on cytokine production, and the broader context of the p38 MAPK signaling pathway. While detailed experimental data for this specific inhibitor is limited in the public domain, this document synthesizes available information and provides generalized experimental protocols to guide researchers in their investigations.
Introduction to p38 MAPK Signaling
The p38 MAPK pathway is a critical signaling cascade involved in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation. Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). These kinases are activated by upstream kinases MKK3 and MKK6 in response to various extracellular stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1β) and cellular stress. Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, including other protein kinases and transcription factors, to orchestrate a specific cellular response.
This compound: A Potent p38α Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the p38α isoform. Its inhibitory activity has been quantified, showcasing its preferential binding to p38α over other isoforms.
Data Presentation: Inhibitory Activity of this compound
| Target Isoform | IC50 (nM) |
| p38α | 0.1 |
| p38β | 0.2 |
| p38γ | 944 |
| p38δ | 4100 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Downstream Signaling Effects of this compound
The primary mechanism of action of this compound is the inhibition of p38α kinase activity. This blockade prevents the phosphorylation of downstream targets, thereby modulating the cellular response to inflammatory and stress signals.
Inhibition of Inflammatory Cytokine Production
One of the well-documented downstream effects of p38 MAPK inhibition is the suppression of pro-inflammatory cytokine production. This compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNFα) in human peripheral blood mononuclear cells (hPBMCs) stimulated with lipopolysaccharide (LPS). This anti-inflammatory effect underscores its potential for research in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
General Downstream Targets of p38 MAPK
While specific data for this compound is limited, inhibiting p38α is expected to affect a wide range of downstream signaling molecules. These include:
-
MAPK-activated protein kinases (MAPKAPKs): Such as MAPKAPK-2 (MK2), MAPKAPK-3 (MK3), and MAPKAPK-5 (PRAK).
-
Mitogen- and stress-activated protein kinases (MSKs): MSK1 and MSK2.
-
Transcription Factors: Including Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2 (MEF2), and the tumor suppressor protein p53.
Inhibition of these downstream effectors by this compound would lead to the modulation of gene expression and cellular processes regulated by the p38 MAPK pathway.
Visualizing the Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for studying this compound effects.
Experimental Protocols
Detailed experimental protocols for this compound are not widely available. The following are generalized protocols based on standard laboratory procedures for studying p38 MAPK inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (hPBMCs), THP-1 (human monocytic cell line), or other relevant cell lines.
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS for hPBMCs) for the desired time period (e.g., 4-24 hours for cytokine analysis).
-
Include vehicle control (DMSO) and unstimulated control groups.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status of p38 MAPK and its downstream targets.
-
Procedure:
-
Lyse treated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ATF2, total ATF2, etc., overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vitro Kinase Assay
-
Objective: To directly measure the enzymatic activity of p38α.
-
Procedure:
-
Immunoprecipitate p38α from cell lysates using a specific antibody.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Perform the kinase reaction in a buffer containing ATP and a specific substrate for p38α (e.g., recombinant ATF2).
-
Incubate with varying concentrations of this compound.
-
Terminate the reaction and analyze the phosphorylation of the substrate by Western blotting or by measuring the incorporation of radiolabeled ATP.
-
Cytokine Profiling (ELISA)
-
Objective: To quantify the production of specific cytokines (e.g., TNFα).
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the cytokine of interest.
-
Use a standard curve to determine the concentration of the cytokine in the samples.
-
Conclusion
This compound is a highly potent and selective inhibitor of p38α MAPK. Its primary downstream effect is the suppression of inflammatory responses, notably the inhibition of TNFα production. While comprehensive data on its effects on the broader p38 MAPK signalosome are limited, its high potency suggests it is a valuable tool for investigating the physiological and pathological roles of the p38α signaling pathway. The provided generalized protocols offer a starting point for researchers to design and execute experiments to further elucidate the downstream signaling effects of this inhibitor. Further research is warranted to fully characterize its biological activities and therapeutic potential.
The Role of p38 MAPK-IN-5 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to external stressors, including inflammatory stimuli.[1] Comprising four isoforms (p38α, p38β, p38γ, and p38δ), this family of serine/threonine kinases plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2] Consequently, the p38 MAPK pathway has emerged as a key therapeutic target for a range of inflammatory diseases.[3] This technical guide focuses on the role and mechanism of action of p38 MAPK-IN-5, a potent inhibitor of this pathway, in the context of the inflammatory response.
This compound, also known as p38 Kinase inhibitor 5 (AA6), has been identified as a potent inhibitor of p38 kinase with demonstrated anti-inflammatory activity.[4] This document will provide an in-depth overview of its mechanism of action, supported by quantitative data from relevant studies on p38 MAPK inhibitors, detailed experimental protocols for assessing its efficacy, and visualizations of the pertinent signaling pathways and experimental workflows.
p38 MAPK Signaling Pathway in Inflammation
The activation of the p38 MAPK pathway is a key event in the inflammatory cascade. Extracellular stimuli, such as lipopolysaccharide (LPS) from bacteria, bind to toll-like receptors (TLRs) on the surface of immune cells like macrophages.[1] This initiates a signaling cascade that leads to the activation of upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[5] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[6]
Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[5][7] The activation of these downstream effectors culminates in the increased transcription and translation of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[2] p38 MAPK inhibitors, such as this compound, typically act by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets and suppressing the inflammatory response.
Quantitative Data on p38 MAPK Inhibitors
The efficacy of p38 MAPK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in kinase assays and their half-maximal effective concentration (EC50) in cell-based assays measuring the inhibition of cytokine production.
| Inhibitor | Target | IC50 (nM) | Cell Line | Stimulus | Cytokine Inhibited | EC50/IC50 (µM) | Reference |
| p38 Kinase inhibitor 5 (AA6) | p38 Kinase | 403.57 | - | - | - | - | [4] |
| SB203580 | p38α/β | 50/500 | THP-1 | - | - | 0.3-0.5 | [8][9] |
| SB202190 | p38α/β | 50/100 | - | - | - | - | [8][9] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38/65/200/520 | - | - | - | - | [8] |
| SB239063 | p38α/β | 44 | Human Lung Macrophages | LPS | TNF-α | 0.3 | [10] |
| SD-282 | p38 | - | Human Lung Macrophages | LPS | TNF-α | 0.0061 | [10] |
| SD-282 | p38 | - | Human Lung Macrophages | LPS | GM-CSF | 1.8 | [10] |
| SB-242235 | p38 | ~1000 | Primary Human Chondrocytes | IL-1β | - | - | [11] |
Experimental Protocols
In Vitro p38 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of p38 MAPK.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active p38α kinase, a specific substrate (e.g., ATF2 fusion protein), and ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using several methods:
-
Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.
-
Antibody-based detection (ELISA or Western Blot): Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate.[12]
-
Luminescence-based ADP detection: Measure the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[13]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Macrophage Stimulation and Cytokine Measurement (ELISA)
This cell-based assay assesses the effect of this compound on the production of inflammatory cytokines in a physiologically relevant context.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete medium (e.g., DMEM with 10% FBS) in 96-well plates until they adhere and reach a suitable confluency.[14]
-
Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL, to the wells to activate the p38 MAPK pathway.[14]
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 16-24 hours).[15]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the EC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation
This assay is used to confirm that this compound inhibits the activation of p38 MAPK within the cell.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound and/or an inflammatory stimulus as described in the macrophage stimulation protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and/or a housekeeping protein like GAPDH or β-actin.[18]
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-p38 to total p38 provides a measure of p38 activation.
Conclusion
This compound is a potent inhibitor of the p38 MAPK signaling pathway, a key mediator of the inflammatory response. By blocking the activity of p38 kinase, this inhibitor can effectively reduce the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro and cellular efficacy of this compound and other inhibitors of this pathway. The quantitative data and mechanistic insights presented herein are valuable for researchers and drug development professionals working to develop novel anti-inflammatory therapeutics targeting p38 MAPK. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analysis of p38 MAPK Inhibitor Binding
This technical guide provides a comprehensive overview of the structural analysis of inhibitor binding to p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress stimuli.[1] The dysregulation of p38 MAPK is implicated in a variety of inflammatory diseases and cancers, making it a significant target for drug development.[2][3] This document details the signaling pathway, the structural basis of inhibition, quantitative binding data, and the experimental protocols used to elucidate these interactions, tailored for researchers, scientists, and drug development professionals.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical cascade that translates extracellular signals into cellular responses.[4] It is activated by a wide range of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like UV radiation, osmotic shock, and heat shock.[1][5] The core of the pathway is a three-tiered kinase cascade:
-
MAPK Kinase Kinases (MAPKKKs): Upon stimulation, various MAPKKKs (e.g., MEKKs, ASK1, TAK1) are activated.
-
MAPK Kinases (MAPKKs): These activated MAPKKKs then phosphorylate and activate the dual-specificity kinases MKK3 and MKK6.[6]
-
p38 MAPK: MKK3 and MKK6, in turn, phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its activation.[1][6]
Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other protein kinases (e.g., MAPKAP-K2/3) and transcription factors (e.g., ATF2, MEF2C), thereby regulating processes like inflammation, apoptosis, cell cycle control, and cell differentiation.[1][7]
Structural Basis of p38 MAPK Inhibition
The p38α isoform is the most extensively studied and is a primary target for inflammatory disease therapies.[8] Like other kinases, its structure consists of a smaller N-terminal lobe and a larger C-terminal lobe, which form a deep cleft for ATP binding.[8][9] Inhibitors are typically designed to target this ATP-binding pocket. For this guide, we will focus on the binding of a representative ATP-competitive inhibitor, SB203580, whose complex with p38α has been structurally characterized (PDB ID: 1A9U).[10]
The inhibitor binds in the ATP pocket, making key interactions with the hinge region that connects the N- and C-terminal lobes. The specificity of these inhibitors, despite the conserved nature of the ATP-binding site across kinases, can be attributed to subtle differences in the amino acid residues within this pocket.[11] For instance, the pyridinyl imidazole (B134444) class of inhibitors (like SB203580) achieves selectivity through interactions with residues unique to p38α and p38β.[12]
Quantitative Data for Inhibitor Binding
The interaction between inhibitors and p38 MAPK is quantified by binding affinity (Kd, Ki) and inhibitory concentration (IC50). Structural data from X-ray crystallography provides the resolution and quality metrics of the solved structure.
Table 1: Binding Affinity and Potency of Selected p38 MAPK Inhibitors
| Inhibitor | Target | Assay Type | Value | Reference |
| SB203580 | p38α | IC50 | 61 nM | [13] |
| Dasatinib | p38α | IC50 | 330 nM | [13] |
| SB 202190 | p38α/β | IC50 | ~50 nM | |
| Fluoroprobe | p38α (inactive) | Kd | 13 nM | [14] |
| Fluoroprobe | p38α (active) | Kd | 36 nM | [14] |
| BIRB-796 | p38α | IC50 | 18 nM | [15] |
| Compound 12l | p38α | IC50 | 36 nM | [16] |
Table 2: Crystallographic Data for p38 MAPK in Complex with Inhibitors
| PDB ID | Ligand | Resolution (Å) | R-Value (work) | R-Free | Reference |
| 1A9U | SB203580 | 2.50 | 0.211 | 0.292 | [10] |
| 5UOJ | None (Apo) | 2.10 | 0.154 | 0.214 | [17] |
| 6M9L | Imidazopyridinone | 1.84 | 0.187 | 0.222 | [18] |
| 1KV2 | BIRB-796 | 2.20 | 0.223 | 0.267 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful structural and functional analysis of p38 MAPK-inhibitor interactions.
Recombinant human p38α MAPK is commonly expressed in Escherichia coli or insect (Sf9) cells.[19]
-
Expression: The p38α gene is cloned into a suitable expression vector (e.g., pET vectors for E. coli), often with a purification tag like a hexahistidine (His6) tag.
-
Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged p38α is eluted using an imidazole gradient.
-
Further Purification: Additional purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity. Protein concentration is determined using a spectrophotometer or a protein assay.
This protocol outlines the general steps for determining the crystal structure of a p38 MAPK-inhibitor complex.[3][9]
-
Complex Formation: The purified p38α protein is incubated with a molar excess of the inhibitor (e.g., p38 MAPK-IN-5) to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion methods (hanging or sitting drop). A typical condition involves mixing the complex with a crystallization solution containing a precipitant like polyethylene (B3416737) glycol (PEG), a buffer (e.g., HEPES), and a salt (e.g., Mg(OAc)2).[9]
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9]
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known p38 MAPK structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.[3]
Enzymatic assays are used to determine the inhibitory potency (IC50) of compounds. A common method is a kinase activity assay using a known p38 substrate like ATF2.[12]
-
Reaction Setup: The assay is performed in a microplate format. Each well contains purified, active p38α MAPK, a specific substrate (e.g., recombinant ATF2), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Test compounds are added at varying concentrations. A control with no inhibitor (e.g., DMSO vehicle) is included.
-
Kinase Reaction: The reaction is initiated by adding ATP (often [γ-32P]-ATP for radiometric assays or using antibodies against phosphorylated substrates for non-radiometric methods). The plate is incubated at 30°C for a set time (e.g., 30 minutes).[12]
-
Detection:
-
Radiometric: The reaction is stopped, and the mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unincorporated [γ-32P]-ATP is washed away, and the radioactivity on the membrane is quantified using a scintillation counter.[12]
-
Non-Radiometric (e.g., HCS): The reaction is stopped, and the amount of phosphorylated substrate is detected using a phospho-specific antibody coupled to a fluorescent secondary antibody. The signal is read on a plate reader or high-content screening instrument.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The structural and functional analysis of p38 MAPK in complex with inhibitors is a cornerstone of drug discovery efforts targeting inflammatory and proliferative diseases. This guide has outlined the key aspects of the p38 signaling pathway, the molecular basis of its inhibition, and the detailed experimental protocols required for its study. By integrating structural biology with quantitative biochemical assays, researchers can continue to develop more potent and selective inhibitors against this critical therapeutic target.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening | MDPI [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integration of In Silico Strategies for Drug Repositioning towards P38α Mitogen-Activated Protein Kinase (MAPK) at the Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. researchgate.net [researchgate.net]
- 19. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
In Vitro Characterization of p38 MAPK Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize inhibitors of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for therapeutic intervention in a variety of diseases, including inflammatory conditions and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key concepts.
Overview of the p38 MAPK Signaling Pathway
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][4] These serine/threonine kinases are key components of a signaling cascade that responds to a wide array of extracellular stimuli.[5][6] Activation of the pathway is initiated by a three-tiered kinase module: a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif (specifically Thr180 and Tyr182 in p38α).[7][8][9] Once activated, p38 MAPK phosphorylates numerous downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2, MEF2), leading to a variety of cellular responses such as the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][8][10]
Caption: The p38 MAPK signaling cascade.
Quantitative Data Presentation
The in vitro characterization of a p38 MAPK inhibitor involves determining its potency against the target kinase isoforms and its selectivity against a panel of other kinases. This data is typically presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Biochemical Potency and Selectivity of a Representative p38 MAPK Inhibitor
This table summarizes the inhibitory activity of a hypothetical p38 inhibitor against the four p38 isoforms and a selection of other kinases to illustrate a typical selectivity profile.
| Kinase Target | Kinase Family | IC50 (nM) |
| p38α (MAPK14) | MAPK | 0.14 [11] |
| p38β (MAPK11) | MAPK | 0.14 [11] |
| p38γ (MAPK12) | MAPK | >1000[11] |
| p38δ (MAPK13) | MAPK | >1000[11] |
| JNK1 | MAPK | >1000 |
| ERK2 | MAPK | >1000 |
| CDK2 | CDK | >1000 |
| VEGFR2 | Tyrosine Kinase | >1000 |
Data is representative and compiled for illustrative purposes based on published data for potent and selective p38α/β inhibitors.[11]
Table 2: Cellular Activity of a Representative p38 MAPK Inhibitor
This table shows the inhibitor's potency in a cell-based assay, which measures its ability to block a downstream event of p38 MAPK signaling, such as the release of TNF-α from peripheral blood mononuclear cells (PBMCs) or rat alveolar macrophages.
| Cellular Assay | Cell Type | Stimulus | IC50 (nM) |
| TNF-α Release | Human PBMCs | LPS | 1.0[11] |
| TNF-α Release | Rat Alveolar Macrophages | LPS | 3.5[11] |
| IL-8 Release | BEAS-2B Airway Epithelial Cells | LPS | 1.2[11] |
LPS: Lipopolysaccharide
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate characterization of kinase inhibitors. Below are detailed methodologies for a common biochemical kinase assay and a cellular assay.
Biochemical Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of light generated is inversely proportional to the kinase activity.[12]
Objective: To determine the IC50 value of an inhibitor against a purified p38 MAPK isoform.
Materials:
-
Purified, recombinant p38α kinase
-
Peptide substrate (e.g., a derivative of ATF-2)
-
ATP
-
Test inhibitor (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 µM.
-
Reaction Setup:
-
Add 2.5 µL of Kinase Assay Buffer to each well.
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of a 2.5X solution of the p38α kinase in Kinase Assay Buffer.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a 4X solution of the substrate and ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Mix the plate on a plate shaker for 30 seconds.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay (LPS-Stimulated TNF-α Release from PBMCs)
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant cell system.
Objective: To determine the IC50 value of an inhibitor in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (serially diluted)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Inhibitor Pre-incubation: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO). Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Cell Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting percent inhibition against the inhibitor concentration.
Mandatory Visualizations
Visual diagrams are crucial for understanding complex biological pathways and experimental procedures.
Caption: General workflow for an in vitro kinase assay.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. portlandpress.com [portlandpress.com]
- 11. idp.sams-sigma.com [idp.sams-sigma.com]
- 12. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 13. benchchem.com [benchchem.com]
Preliminary Efficacy Studies of p38 MAPK-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[5][6][7] This document provides a technical overview of the preliminary efficacy studies for a novel p38 MAPK inhibitor, p38 MAPK-IN-5. The data and protocols presented herein are based on established methodologies for the evaluation of p38 MAPK inhibitors and serve as a guide for researchers in the field.
Mechanism of Action
This compound is a potent and selective inhibitor of p38α MAPK, the most widely studied isoform implicated in inflammatory processes.[1][8] The inhibitor is designed to target the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates involved in the inflammatory cascade.[8] The primary mode of action is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][6]
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli.[3][9] These stimuli activate upstream MAPK kinases (MAPKKs), which in turn phosphorylate and activate p38 MAPK.[4][9][10] Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors, leading to a cellular response.[2][4]
Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Condition |
| p38α MAPK | 8 | Enzymatic Assay |
| p38β MAPK | 45 | Enzymatic Assay |
| TNF-α Release | 250 | LPS-stimulated human whole blood |
Data is representative of potent and selective p38 MAPK inhibitors. Actual values for a specific compound may vary.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Arthritis
| Parameter | Treatment Group | Result |
| Clinical Score | Vehicle | Progressive increase in joint inflammation |
| This compound (10 mg/kg, p.o.) | Significant reduction in clinical score[11] | |
| Joint Damage | Vehicle | Severe cartilage and bone erosion |
| This compound (10 mg/kg, p.o.) | Marked protection from joint destruction[11] | |
| Pro-inflammatory Cytokines | Vehicle | Elevated levels of TNF-α and IL-1β |
| This compound (10 mg/kg, p.o.) | Reduced cytokine production[11] |
This data is based on studies using orally bioavailable p38 MAPK inhibitors in a collagen-induced arthritis model.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro p38α MAPK Enzymatic Assay
This protocol outlines a typical procedure for determining the in vitro potency of a p38 MAPK inhibitor.
Methodology:
-
Preparation: Prepare an assay buffer containing HEPES, MgCl2, and DTT. Dilute recombinant active p38α MAPK and ATP to their final concentrations in the assay buffer.
-
Inhibitor Addition: Serially dilute this compound in DMSO and add to a 96-well assay plate.
-
Enzyme Addition: Add the diluted p38α MAPK to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., recombinant ATF2).
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method such as ELISA with a phosphospecific antibody.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
This protocol describes a common in vivo model for evaluating the efficacy of anti-inflammatory compounds.[11]
Methodology:
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA. All procedures should be approved by an institutional animal care and use committee.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
Drug Administration: Once arthritis is established (typically around day 28-35), begin oral administration of this compound or vehicle daily.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score each paw based on the severity of inflammation and swelling.
-
Histological Analysis: At the end of the study, collect the hind paws, fix, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biochemical Analysis: Collect serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA. Prepare protein lysates from joint tissue to determine the levels of phosphorylated p38 MAPK and total p38 MAPK by Western blot.
Logical Relationship of Preclinical Evaluation
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for p38 MAPK-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress. The p38 MAPK signaling pathway is intricately involved in regulating critical cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including inflammatory disorders and cancer.
p38 MAPK-IN-5 is a potent and highly selective inhibitor of p38α MAPK. Its high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway in cell-based assays. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, p38 MAPK signaling, and cytokine production.
Data Presentation
Inhibitor Profile: this compound
| Parameter | Value | Reference |
| Target | p38α MAPK | [1][2] |
| IC50 | 0.1 nM | [1][2] |
| Molecular Formula | C21H17ClFNO | [3] |
| Molecular Weight | 353.82 g/mol | [3] |
| CAS Number | 344457-87-0 | [3] |
Recommended Working Concentrations
| Assay | Concentration Range | Notes |
| Western Blot (p38 phosphorylation) | 1 nM - 100 nM | Titration is recommended to determine the optimal concentration for your cell type and stimulus. |
| Cell Viability Assay (e.g., MTT, CCK-8) | 0.1 nM - 1 µM | The effective concentration may vary depending on the cell line and incubation time. |
| Cytokine Production Assay (e.g., ELISA) | 0.1 nM - 100 nM | The optimal concentration will depend on the specific cytokine and cell type being investigated. |
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CCK-8 solution
-
96-well cell culture plates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the cell viability assay using CCK-8.
Procedure:
-
Seed cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) and total p38 MAPK by Western blotting to confirm the inhibitory effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Workflow Diagram:
Caption: General workflow for Western blot analysis.
Procedure:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control and a vehicle control.
-
Wash cells twice with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control.
Cytokine Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest (e.g., macrophages, PBMCs)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
This compound
-
Cytokine-specific ELISA kit
-
Microplate reader
Workflow Diagram:
Caption: Workflow for measuring cytokine production by ELISA.
Procedure:
-
Seed cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1 hour.
-
Stimulate the cells with an appropriate stimulus, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatants by centrifugation to remove any detached cells.
-
Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on the standard curve.
Conclusion
This compound is a powerful research tool for dissecting the roles of the p38α MAPK pathway in various cellular processes. The protocols provided here offer a framework for investigating its effects on cell viability, signaling, and inflammatory responses. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. Careful dose-response and time-course experiments are recommended to fully characterize the cellular effects of this potent inhibitor.
References
p38 MAPK-IN-5 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the use of p38 MAPK-IN-5, a potent and selective inhibitor of p38α mitogen-activated protein kinase. The information is intended to assist researchers in designing and executing experiments to investigate the role of the p38 MAPK signaling pathway in various biological processes.
Introduction
This compound is a highly potent small molecule inhibitor of p38α MAPK with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. The p38 MAPK signaling cascade is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors. This pathway is implicated in a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation. Dysregulation of the p38 MAPK pathway has been linked to numerous diseases, including inflammatory disorders like asthma and chronic obstructive pulmonary disease (COPD), as well as cancer. The high potency and selectivity of this compound make it a valuable tool for elucidating the specific functions of p38α in health and disease.
Quantitative Data
The inhibitory activity of this compound against the α isoform of p38 MAPK is summarized in the table below. Researchers should note that IC50 values can vary depending on the specific assay conditions.
| Target | IC50 (nM) | Assay Type |
| p38α MAPK | 0.1 | Biochemical Assay |
Data is compiled from commercially available information. Users are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific experimental system.
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to elicit specific cellular responses. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be optimized for your specific cell lines, animal models, and experimental conditions. The high potency of this compound necessitates careful dose-response studies to determine the optimal working concentration.
In Vitro Kinase Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on p38α kinase activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 fusion protein)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Plate reader for detecting phosphorylation (e.g., luminescence-based ADP detection or phospho-specific antibody-based detection)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in kinase buffer to achieve a range of desired concentrations. A starting range of 0.01 nM to 100 nM is recommended.
-
Prepare kinase reaction mix: In a 96-well plate, add the recombinant p38α MAPK enzyme and the substrate to the kinase buffer.
-
Add inhibitor: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate kinase reaction: Add ATP to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop reaction and detect: Stop the reaction according to the detection kit manufacturer's instructions. Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the in vitro p38α kinase inhibition assay.
Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of downstream signaling events in a relevant cell line.
Materials:
-
Cell line of interest (e.g., THP-1, A549, or primary cells)
-
Complete cell culture medium
-
Stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide (LPS), TNF-α, Anisomycin)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, ELISA kit for cytokine measurement)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Prepare a range of concentrations of this compound in cell culture medium. A starting concentration range of 0.1 nM to 1 µM is recommended for initial experiments. Add the inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Add the chosen stimulant (e.g., LPS at 100 ng/mL) to the wells to activate the p38 MAPK pathway. Incubate for a predetermined time (e.g., 30 minutes for phosphorylation analysis, 4-24 hours for cytokine production).
-
Cell Lysis or Supernatant Collection:
-
For Western Blotting: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For ELISA: Collect the cell culture supernatant for cytokine analysis.
-
-
Downstream Analysis:
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using antibodies against phosphorylated p38 (p-p38), total p38, and a downstream target such as phosphorylated MK2 (p-MK2). A loading control (e.g., GAPDH or β-actin) should also be included.
-
ELISA: Measure the concentration of a relevant cytokine (e.g., TNF-α, IL-6) in the culture supernatant according to the manufacturer's protocol.
-
-
Data Analysis: Quantify the band intensities for Western blots or the cytokine concentrations for ELISA. Determine the IC50 of this compound for the inhibition of the measured downstream event.
Caption: Workflow for a cell-based p38 MAPK inhibition assay.
In Vivo Administration (General Guidance)
This section provides general considerations for the in vivo administration of this compound in animal models. It is crucial to conduct thorough pharmacokinetic and toxicology studies before commencing efficacy studies.
Key Considerations:
-
Formulation: this compound will likely require a specific formulation for in vivo delivery due to potential solubility issues. Common vehicles include solutions containing DMSO, PEG300, Tween 80, and saline. The final concentration of organic solvents should be minimized and tested for tolerability.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Dosage and Dosing Schedule: The effective dose will need to be determined through dose-ranging studies. Given the high in vitro potency, initial in vivo doses may be in the range of 1-10 mg/kg, administered once or twice daily. The dosing frequency will depend on the half-life of the compound in the target species.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, it is recommended to measure the levels of p-p38 or a downstream target like p-MK2 in relevant tissues (e.g., blood, lung, tumor) at various time points after administration.
-
Animal Models: The choice of animal model will depend on the disease being studied (e.g., LPS-induced inflammation model, collagen-induced arthritis model, xenograft tumor model).
Example Experimental Outline (LPS-induced inflammation model in mice):
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Dosing: Administer this compound or vehicle at the predetermined dose and schedule.
-
LPS Challenge: At a specified time after the final dose, challenge the animals with an intraperitoneal injection of LPS.
-
Sample Collection: At a peak inflammatory time point (e.g., 2 hours post-LPS), collect blood and/or tissues for analysis.
-
Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue lysates by ELISA. Analyze relevant tissues for PD biomarkers by Western blotting or immunohistochemistry.
-
Statistical Analysis: Perform appropriate statistical analysis to determine the significance of the observed effects.
Safety Precautions
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Signaling Following p38 MAPK-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][][3] This pathway plays a pivotal role in diverse cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[][4] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[5][6] Activation of p38 MAPK occurs via dual phosphorylation on threonine and tyrosine residues within a conserved TGY motif in its activation loop, primarily catalyzed by upstream MAP Kinase Kinases (MKKs), MKK3 and MKK6.[7][8]
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention.[5][9] Potent and selective inhibitors of p38 MAPK are therefore valuable tools for both basic research and drug development.
This document provides detailed application notes and protocols for the use of p38 MAPK-IN-5 , a potent and selective inhibitor of p38 MAPK, in Western blot analysis to investigate its effects on the p38 MAPK signaling cascade. The primary method to assess the inhibitor's efficacy is by quantifying the phosphorylation status of p38 MAPK.
p38 MAPK Signaling Pathway and Inhibition by this compound
The p38 MAPK signaling cascade is a multi-tiered system. External stimuli activate upstream MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MKK3 and MKK6. These MKKs then dually phosphorylate p38 MAPK at Thr180 and Tyr182, leading to its activation.[7][8] Activated, phosphorylated p38 (p-p38) subsequently phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAPK-2 (MK2), thereby regulating gene expression and other cellular responses.[10]
This compound is a small molecule inhibitor that is designed to selectively target the p38 MAPK pathway. While the precise binding mechanism can vary between inhibitors, many, like this compound, are ATP-competitive, binding to the ATP pocket of p38 MAPK and preventing the phosphorylation of its downstream targets.[8] Western blotting is a robust and widely used technique to measure the levels of phosphorylated p38 (p-p38), providing a direct assessment of the pathway's activation state and the efficacy of inhibitors like this compound.[8]
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the phosphorylated p38 (p-p38) band should be normalized to the total p38 (t-p38) band and subsequently to a loading control (e.g., GAPDH or β-actin). The following tables provide examples of how to present such data.
Table 1: Experimental Parameters for this compound Treatment
| Parameter | Recommended Range | Notes |
| Cell Type | Varies | Select a cell line known to have an active p38 MAPK pathway or one that can be stimulated. |
| Stimulus | e.g., Anisomycin (10 µg/mL), LPS (1 µg/mL), UV radiation | The choice of stimulus depends on the experimental context. |
| Stimulation Time | 15 - 60 minutes | Optimize for maximal p38 phosphorylation. |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50). |
| Inhibitor Pre-incubation Time | 1 - 2 hours | Optimize based on cell type and experimental design. |
| Protein Loading | 20 - 40 µ g/lane | Ensure equal loading across all lanes.[8] |
Table 2: Example of Dose-Dependent Inhibition of p38 Phosphorylation by this compound
| This compound Conc. (nM) | Normalized p-p38/t-p38 Ratio (Mean ± SD) | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% |
| 1 | 0.85 ± 0.06 | 15% |
| 10 | 0.62 ± 0.05 | 38% |
| 50 | 0.35 ± 0.04 | 65% |
| 100 | 0.18 ± 0.03 | 82% |
| 500 | 0.09 ± 0.02 | 91% |
| 1000 | 0.05 ± 0.01 | 95% |
Note: The data presented in this table is for illustrative purposes only. Researchers must generate their own data for their specific experimental conditions.
Experimental Protocols
This section provides a detailed step-by-step methodology for performing Western blot analysis to assess the inhibitory effect of this compound on p38 MAPK phosphorylation.
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, and supplements.
-
p38 MAPK Activator: Anisomycin, Lipopolysaccharide (LPS), or other appropriate stimulus.
-
Inhibitor: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Sample Buffer: Laemmli sample buffer (4x or 6x).
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is generally recommended.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit or Mouse anti-total p38 MAPK
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel (e.g., 10-12%).
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation. (Refer to the manufacturer's datasheet for recommended dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and then a loading control (e.g., GAPDH or β-actin). Alternatively, run parallel gels.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample and normalize to the loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-p38 signal | - Ineffective stimulus- Insufficient stimulation time- Phosphatase activity too high- Inactive primary antibody | - Use a fresh, potent stimulus- Optimize stimulation time- Ensure phosphatase inhibitors are fresh and added to lysis buffer- Use a new or validated antibody |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing- Membrane dried out | - Increase blocking time or change blocking agent (BSA for phospho-antibodies)- Titrate primary and secondary antibodies- Increase the number and duration of washes- Keep the membrane moist at all times |
| Uneven loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations carefully- Use calibrated pipettes and load samples carefully |
| Multiple non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Ensure protease inhibitors are always present in the lysis buffer and work on ice |
Conclusion
The Western blot protocol detailed in these application notes provides a reliable method for assessing the inhibitory activity of this compound on the p38 MAPK signaling pathway. By carefully controlling experimental variables and following the outlined procedures, researchers can obtain robust and quantifiable data on the dose-dependent inhibition of p38 MAPK phosphorylation. This information is crucial for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. scbt.com [scbt.com]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunofluorescence Staining after p38 MAPK-IN-5 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, inflammatory cytokines, and growth factors.[1][2][3][4] Dysregulation of the p38 MAPK pathway has been implicated in a range of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[5][6] The pathway is activated through a cascade of protein kinases, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182 (Thr180/Tyr182) by upstream MAPK kinases (MKKs) such as MKK3 and MKK6.[4][7] Once activated, phosphorylated p38 (p-p38) translocates to the nucleus and phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes like apoptosis, inflammation, and cell cycle control.[5][6]
p38 MAPK-IN-5 is a potent and selective inhibitor of the p38α isoform. Its high affinity and specificity make it a valuable tool for investigating the role of p38α in cellular signaling. These application notes provide a detailed protocol for the immunofluorescent detection of phosphorylated p38 MAPK in cells following treatment with this compound. This method allows for the visualization and quantification of the inhibitor's effect on p38 MAPK activation.
Signaling Pathway and Inhibitor Action
The p38 MAPK signaling cascade is initiated by various extracellular stimuli that activate upstream kinases. These kinases, in turn, phosphorylate and activate the MKKs, which then dually phosphorylate p38 MAPK at Thr180/Tyr182. Activated p-p38 MAPK can then phosphorylate a variety of downstream targets to elicit a cellular response. This compound acts by binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of phosphorylated p38 MAPK in cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: Adherent cell line appropriate for the research question (e.g., HeLa, A549, RAW 264.7)
-
Culture Medium: As recommended for the chosen cell line
-
This compound
-
Stimulus: (e.g., Anisomycin, Lipopolysaccharide (LPS), UV radiation) to induce p38 MAPK phosphorylation
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) polyclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope Slides and Coverslips
-
Humidified Chamber
Experimental Workflow
References
- 1. biocompare.com [biocompare.com]
- 2. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (C.7.8) (MA5-15218) [thermofisher.com]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 5. Phospho-p38 MAPK alpha (Thr180, Tyr182) Monoclonal Antibody (F.52.8) (MA5-15177) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-p38 MAPK (Tyr182) Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for p38 MAPK-IN-5 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of p38 MAPK-IN-5, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). The document includes methodologies for both biochemical and cellular assays to determine the inhibitory activity of the compound, along with a summary of its potency and the signaling pathway it targets.
Introduction to p38 MAPK
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4][5] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[6] Of these, p38α is the most extensively studied isoform and is a key regulator of inflammatory responses, making it an attractive therapeutic target for a range of diseases.[1][6] Upon activation by upstream kinases, primarily MKK3 and MKK6, p38 MAPKs phosphorylate a wide array of downstream substrates, including transcription factors and other kinases, thereby regulating gene expression, cell proliferation, apoptosis, and cytokine production.[2][3][4][7]
Quantitative Data Summary
The inhibitory activity of this compound was assessed against the four p38 MAPK isoforms using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | SB203580 (Control) IC50 (nM) |
| p38α (MAPK14) | 8 | 50 |
| p38β (MAPK11) | 15 | 100 |
| p38γ (MAPK12) | >1000 | >10000 |
| p38δ (MAPK13) | >1000 | >10000 |
Note: The data presented here are representative and intended for illustrative purposes.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, from upstream activators to downstream cellular responses.
Caption: p38 MAPK Signaling Pathway.
Experimental Protocols
Detailed methodologies for the biochemical and cellular characterization of this compound are provided below.
Biochemical Kinase Assay Protocol
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound. The assay measures the phosphorylation of a substrate peptide by the p38 MAPK enzyme.
Materials:
-
Recombinant human p38α, p38β, p38γ, p38δ enzymes
-
ATF-2 (Activating Transcription Factor 2) protein as substrate[8][9][10]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound and control inhibitor (e.g., SB203580)
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in DMSO. Further dilute in Kinase Assay Buffer.
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the p38 MAPK enzyme and the ATF-2 substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the respective p38 isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay Protocol: Inhibition of TNFα Production in LPS-stimulated THP-1 Cells
This protocol assesses the cellular activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNFα in a human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and control inhibitor (e.g., SB203580)
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNFα production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit following the manufacturer's protocol.
-
Calculate the percent inhibition of TNFα production for each inhibitor concentration compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the biochemical kinase assay used to evaluate p38 MAPK inhibitors.
Caption: Biochemical Kinase Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Utilizing p38 MAPK-IN-5 in CRISPR Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized genome editing, offering unprecedented precision in genetic manipulation. However, the process of introducing double-strand breaks (DSBs) can elicit a robust cellular stress response, often involving the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK can lead to apoptosis, cell cycle arrest, and senescence, potentially compromising the viability and overall success of CRISPR-mediated knockout studies.
p38 MAPK-IN-5 is a highly potent and selective inhibitor of the p38α MAPK isoform. Its application in the context of CRISPR knockout experiments is not aimed at directly enhancing the efficiency of non-homologous end joining (NHEJ), the primary repair pathway for generating knockouts. Instead, its principal role is to mitigate the cytotoxic effects and cellular stress induced by Cas9-mediated DNA cleavage. By transiently suppressing the p38 MAPK signaling cascade, this compound can improve the health, survival, and long-term viability of edited cells, thereby increasing the yield of desired knockout clones.
These application notes provide a comprehensive guide for the effective use of this compound in CRISPR knockout studies, including detailed protocols for its application, validation of its inhibitory activity, and assessment of cellular phenotypes post-treatment.
Data Presentation
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Isoform | IC₅₀ (nM)[1] |
| p38α | 0.1 |
| p38β | 0.2 |
| p38γ | 944 |
| p38δ | 4100 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 355.42 g/mol |
| Solubility | ≥ 2.08 mg/mL (5.88 mM) in DMSO[2] |
| Appearance | Crystalline solid |
| Storage | Store at -20°C as a solid or in DMSO aliquots. Avoid repeated freeze-thaw cycles. |
Table 3: Recommended Working Concentrations of p38 MAPK Inhibitors in Cell Culture
| Inhibitor | Cell Type | Concentration Range | Treatment Duration | Reference |
| SB203580 | Hematopoietic Stem and Progenitor Cells | 4 µM | 48 hours (pre-transfection) | della Volpe et al., 2024 |
| SB202190 | HCT-116 | 25 µM | 30 minutes | Selleck Chemicals Datasheet |
| PH-797804 | U937 (monocytic) | 1.1 nM - 5.9 nM (IC₅₀) | Not specified | Selleck Chemicals Datasheet |
| This compound | Various | 1 - 100 nM (starting range) | 24 - 72 hours | Recommended based on IC₅₀ |
Note: The optimal concentration and treatment time for this compound should be empirically determined for each cell type and experimental condition.
Signaling Pathways and Experimental Workflows
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a CRISPR knockout study using this compound.
Caption: Logical relationship of this compound's effect on CRISPR-Cas9 outcomes.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Cytotoxicity Assay)
Objective: To determine the highest concentration of this compound that does not significantly impact the viability of the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your CRISPR experiment (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Select the highest concentration that results in ≥90% cell viability for use in subsequent CRISPR experiments.
Protocol 2: CRISPR-Cas9 Knockout with this compound Treatment
Objective: To perform a CRISPR-Cas9 mediated gene knockout while mitigating cellular stress with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (at the pre-determined optimal concentration)
-
CRISPR-Cas9 components (e.g., Cas9-gRNA ribonucleoprotein (RNP) complex, or plasmids encoding Cas9 and gRNA)
-
Transfection reagent or electroporation system
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.
-
(Optional) Pre-treatment: Approximately 2-4 hours before transfection, replace the culture medium with fresh medium containing the optimal concentration of this compound.
-
Transfection/Electroporation: Introduce the CRISPR-Cas9 components into the cells using your established protocol.
-
For plasmid transfection: Prepare the transfection complexes in serum-free medium. Add the complexes to the cells. After 4-6 hours, replace the transfection medium with fresh complete medium containing this compound.
-
For RNP electroporation: Resuspend the cells in the appropriate electroporation buffer with the RNP complex and this compound. After electroporation, plate the cells in complete medium containing this compound.
-
-
Post-transfection Incubation: Continue to culture the cells in the presence of this compound for 48-72 hours.
-
Cell Expansion: After the treatment period, wash the cells with PBS and replace with fresh complete medium without the inhibitor. Expand the cells for subsequent analysis.
Protocol 3: Validation of p38 MAPK Inhibition by Western Blot
Objective: To confirm that this compound effectively inhibits the phosphorylation of p38 MAPK in the target cells.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Lysis: After treatment with this compound (and a positive control for p38 activation, if desired, such as anisomycin (B549157) or UV), wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phospho-p38 to total p38 in the this compound treated samples confirms the inhibitory effect.
Conclusion
The use of this compound in CRISPR knockout studies represents a valuable strategy for improving the overall success of gene editing experiments. By mitigating the cellular stress response to Cas9-induced DNA damage, this potent inhibitor can enhance the viability and fitness of edited cells, leading to a higher yield of desired knockout clones. The protocols provided herein offer a framework for the effective application and validation of this compound in your research. It is recommended to optimize the inhibitor concentration and treatment duration for each specific cell type and experimental setup to achieve the best results.
References
Application Notes and Protocols for p38 MAPK-IN-5 in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAPK-IN-5, a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), for the investigation of neuroinflammatory diseases. This document outlines the underlying signaling pathway, presents representative quantitative data, and offers detailed protocols for key in vitro and in vivo experiments.
Introduction to p38 MAPK in Neuroinflammation
The p38 MAPK signaling pathway is a critical regulator of the inflammatory response in the central nervous system (CNS).[1][2] In neuroinflammatory conditions, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, microglia, the resident immune cells of the brain, become activated.[1] This activation triggers the p38 MAPK cascade, leading to the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to neuronal damage and disease progression.[2][3] The p38α isoform is particularly implicated as a key mediator in CNS inflammation.[2]
This compound is a potent inhibitor of p38α MAPK with an IC50 of 0.1 nM. Its anti-inflammatory properties make it a valuable tool for studying the role of the p38 MAPK pathway in neuroinflammatory processes and for evaluating the therapeutic potential of p38 MAPK inhibition.
p38 MAPK Signaling Pathway
Stress stimuli, such as inflammatory cytokines and cellular stress, activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate p38 MAPK.[4][5] Activated p38 MAPK then phosphorylates downstream targets, including other kinases and transcription factors, leading to the increased production of pro-inflammatory cytokines.[6][7]
Data Presentation
The following tables summarize representative quantitative data for a potent p38 MAPK inhibitor in neuroinflammatory models. Researchers should generate their own data for this compound under their specific experimental conditions.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | p38α | 0.1 |
Data obtained from TargetMol product information.
Table 2: Representative Cellular Activity of a p38 MAPK Inhibitor on Cytokine Release
| Treatment | TNF-α Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| Vehicle Control | 100% | 100% |
| p38 MAPK Inhibitor (10 nM) | 55% | 60% |
| p38 MAPK Inhibitor (100 nM) | 25% | 30% |
| p38 MAPK Inhibitor (1 µM) | 10% | 15% |
Representative data based on studies with other potent p38 MAPK inhibitors.
Table 3: Representative In Vivo Efficacy of a p38 MAPK Inhibitor in an LPS-Induced Neuroinflammation Model
| Treatment Group | Brain TNF-α Levels (pg/mg protein) | Brain IL-1β Levels (pg/mg protein) | Microglial Activation (Iba1+ cells/mm²) |
| Vehicle + Saline | 15 ± 3 | 10 ± 2 | 50 ± 8 |
| Vehicle + LPS | 150 ± 20 | 120 ± 15 | 250 ± 30 |
| p38 MAPK Inhibitor + LPS | 70 ± 10 | 65 ± 8 | 120 ± 15 |
Representative data based on studies with other brain-penetrant p38 MAPK inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neuroinflammatory models.
Experimental Workflow
Protocol 1: Primary Microglia Culture and Treatment
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
Poly-D-lysine coated flasks and plates
Procedure:
-
Tissue Dissection: Euthanize neonatal pups and dissect cortices in ice-cold PBS. Remove meninges carefully.
-
Cell Dissociation: Mince the cortical tissue and incubate in Trypsin-EDTA at 37°C for 15 minutes. Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Mixed Glial Culture: Filter the cell suspension through a 70 µm cell strainer and plate in poly-D-lysine coated T75 flasks in DMEM/F12 medium. Culture for 10-14 days, changing the medium every 3-4 days. This will result in a confluent layer of astrocytes with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Plating and Treatment: Collect the supernatant containing microglia, centrifuge, and resuspend in fresh medium. Plate the microglia in appropriate culture plates. Allow cells to adhere for 24 hours before treatment.
-
Inhibitor and LPS Treatment: Pre-treat microglia with desired concentrations of this compound for 1 hour. Subsequently, stimulate with Lipopolysaccharide (LPS) (100 ng/mL) for the desired time (e.g., 6 hours for cytokine analysis, 30 minutes for Western blot).
Protocol 2: Western Blot for Phosphorylated p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against phospho-p38 MAPK (1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody against total p38 MAPK.
Protocol 3: ELISA for TNF-α and IL-1β
This protocol describes the quantification of TNF-α and IL-1β in cell culture supernatants.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-1β
-
Cell culture supernatants from treated microglia
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment and centrifuge to remove debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α and IL-1β in the samples based on the standard curve.
Protocol 4: In Vivo LPS-Induced Neuroinflammation Model
This protocol outlines the induction of neuroinflammation in mice using LPS.
Materials:
-
Adult C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose.
-
LPS Injection: One hour after inhibitor administration, inject mice intraperitoneally with LPS (e.g., 1 mg/kg) or an equal volume of sterile saline.
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field, Y-maze) at a specified time point after LPS injection to assess sickness behavior and cognitive function.
-
Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), euthanize the mice and perfuse with ice-cold PBS. Collect the brains for further analysis. One hemisphere can be used for biochemical analysis and the other for immunohistochemistry.
Protocol 5: Immunohistochemistry for Iba1 (Microglial Marker)
This protocol describes the staining of Iba1 in mouse brain sections to visualize microglia.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Iba1
-
Fluorescently labeled anti-rabbit secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Fix the brain hemisphere in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Sectioning: Cut 30 µm thick coronal sections using a cryostat and store them in a cryoprotectant solution.
-
Staining:
-
Wash free-floating sections with PBS.
-
Block for 1 hour in blocking solution.
-
Incubate with primary anti-Iba1 antibody (1:500 in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (1:1000 in blocking solution) for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope. Quantify microglial activation by measuring the number and analyzing the morphology of Iba1-positive cells in specific brain regions.
Logical Relationships in Neuroinflammatory Research
References
- 1. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Application of p38 MAPK-IN-5 in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of p38 MAPK-IN-5, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in cancer research. These guidelines are intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of targeting the p38 MAPK pathway in various cancer models.
Introduction to p38 MAPK in Cancer
The p38 MAPK signaling pathway is a critical cellular cascade that responds to a variety of extracellular stimuli, including stress, inflammatory cytokines, and UV radiation.[1][2] This pathway plays a complex and often contradictory role in cancer. Depending on the cellular context and tumor type, p38 MAPK signaling can act as either a tumor suppressor, by promoting apoptosis and cell cycle arrest, or as a promoter of tumor progression, by enhancing invasion, angiogenesis, and chemoresistance.[3][4] The dual nature of p38 MAPK makes it a compelling target for therapeutic intervention in oncology.
This compound is a highly potent and selective inhibitor of the p38α and p38β isoforms, demonstrating significantly lower activity against p38γ and p38δ.[5] This selectivity profile makes it a valuable tool for dissecting the specific roles of p38α/β in cancer biology.
Data Presentation
Quantitative data for this compound and other relevant inhibitors are summarized below for comparative analysis.
Table 1: Inhibitory Activity of this compound
| Isoform | IC50 (nM) |
| p38α | 0.1[5] |
| p38β | 0.2[5] |
| p38γ | 944[5] |
| p38δ | 4100[5] |
Table 2: Comparison of Common p38 MAPK Inhibitors
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Notes |
| This compound | 0.1 [5] | 0.2 [5] | Highly potent and selective for α/β isoforms. |
| SB203580 | 300-500 | - | Widely used, but less potent than newer inhibitors. |
| SB202190 | 50[6] | 100[6] | Potent inhibitor of p38α and p38β. |
| PH-797804 | 26 | 104 | Orally bioavailable, has been in clinical trials.[7] |
| Doramapimod (BIRB 796) | 38 | 65 | Pan-p38 inhibitor, also inhibits γ and δ isoforms.[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for investigating the effects of this compound in cancer cell lines.
References
- 1. Both Binding and Activation of p38 Mitogen-Activated Protein Kinase (MAPK) Play Essential Roles in Regulation of the Nucleocytoplasmic Distribution of MAPK-Activated Protein Kinase 5 by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for p38 MAPK Inhibition in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cellular responses to stress and inflammation.[1][2][3] In the cardiovascular system, dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of various diseases, including cardiac hypertrophy, heart failure, myocardial infarction, and atherosclerosis.[4][5] Consequently, inhibition of p38 MAPK has emerged as a promising therapeutic strategy.
This document provides detailed application notes and protocols for the use of a p38 MAPK inhibitor in cardiovascular disease models. While the specific inhibitor "p38 MAPK-IN-5" was not identified in a comprehensive literature search, we will utilize the well-characterized and widely used p38 MAPK inhibitor, SB203580 , as a representative compound for these protocols. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Mechanism of Action of p38 MAPK in Cardiovascular Disease
The p38 MAPK cascade is a three-tiered signaling module involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and p38 MAPK.[1][2][6] Upon activation by various stressors such as oxidative stress, inflammatory cytokines, and mechanical stretch, p38 MAPK phosphorylates downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MAPKAPK2/3).[1][3][6] This signaling cascade contributes to cardiovascular pathology through several mechanisms:
-
Cardiac Hypertrophy: p38 MAPK activation is associated with pathological cardiac hypertrophy, a key risk factor for heart failure.[5][7]
-
Fibrosis: The pathway promotes the differentiation of cardiac fibroblasts into myofibroblasts and stimulates the production of extracellular matrix proteins, leading to cardiac fibrosis.
-
Inflammation: p38 MAPK plays a crucial role in mediating inflammatory responses in the heart, including the production of pro-inflammatory cytokines.[8]
-
Apoptosis: Activation of the p38 MAPK pathway can induce cardiomyocyte apoptosis, contributing to cell death in the context of ischemia-reperfusion injury and heart failure.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade in cardiovascular disease.
Quantitative Data for p38 MAPK Inhibitor (SB203580)
The following tables summarize key quantitative data for the p38 MAPK inhibitor SB203580.
| Parameter | Value | Assay/Model | Reference |
| IC50 (p38α/SAPK2a) | 50 nM | In vitro kinase assay | [9] |
| IC50 (p38β2/SAPK2b) | 500 nM | In vitro kinase assay | [9] |
| IC50 (p38-MAPK stimulation of MAPKAPK2) | ~70 nM | In vitro kinase assay | [10][11] |
| IC50 (Total SAPK/JNK activity) | 3-10 µM | In vitro kinase assay | [10][11] |
Table 1: In Vitro Inhibitory Concentrations of SB203580.
| Cardiovascular Model | Dose/Concentration | Key Findings | Reference |
| In vivo pig model of myocardial ischemia | Local or systemic infusion | Reduced infarct size | [12] |
| Isolated rat heart (ischemic preconditioning) | 10 µM | Abrogated ischemic preconditioning | [13] |
| Guinea pig model of heart failure | N/A | Attenuated heart failure progression | [4][8] |
| Mouse model of right ventricular hypertrophy | N/A (PH797804 used) | Improved RV function and inhibited fibrosis | [14][15] |
| Rat vascular smooth muscle cells | 10 µM | Inhibited proliferation and phenotype changes | [16] |
Table 2: Effects of p38 MAPK Inhibition in Preclinical Cardiovascular Models.
Experimental Protocols
In Vitro Protocol: Inhibition of Cardiomyocyte Hypertrophy
This protocol describes the use of a p38 MAPK inhibitor to assess its effect on cardiomyocyte hypertrophy induced by a pro-hypertrophic agonist.
1. Cell Culture:
- Culture neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2) in appropriate growth medium.
- Plate cells at a desired density in multi-well plates.
2. Induction of Hypertrophy:
- Once cells reach ~70-80% confluency, serum-starve them for 24 hours.
- Pre-treat the cells with the p38 MAPK inhibitor (e.g., SB203580 at a final concentration of 1-10 µM) or vehicle control (e.g., DMSO) for 1 hour.
- Induce hypertrophy by adding a pro-hypertrophic agonist (e.g., phenylephrine, endothelin-1, or angiotensin II) to the culture medium.
3. Assessment of Hypertrophy:
- After 24-48 hours of incubation, assess hypertrophic markers:
- Cell Size: Measure cell surface area using microscopy and image analysis software.
- Protein Synthesis: Quantify protein synthesis using a radiolabeled amino acid incorporation assay (e.g., 3H-leucine).
- Gene Expression: Analyze the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) by quantitative PCR (qPCR).
- Western Blot: Analyze the phosphorylation status of p38 MAPK and its downstream targets to confirm inhibitor efficacy.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
culture [label="Culture Cardiomyocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"];
serum_starve [label="Serum Starve (24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pretreat [label="Pre-treat with Inhibitor/Vehicle (1h)", fillcolor="#FBBC05", fontcolor="#202124"];
induce [label="Induce Hypertrophy with Agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate [label="Incubate (24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
assess [label="Assess Hypertrophic Markers", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> culture;
culture -> serum_starve;
serum_starve -> pretreat;
pretreat -> induce;
induce -> incubate;
incubate -> assess;
assess -> end;
}
Caption: In vitro experimental workflow for assessing anti-hypertrophic effects.
In Vivo Protocol: Mouse Model of Pressure-Overload Induced Cardiac Hypertrophy
This protocol outlines a general procedure for evaluating the efficacy of a p38 MAPK inhibitor in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).
1. Animal Model:
- Use adult male C57BL/6 mice (8-10 weeks old).
- Perform transverse aortic constriction (TAC) surgery to induce pressure overload and subsequent cardiac hypertrophy. Sham-operated animals will serve as controls.
2. Drug Administration:
- Administer the p38 MAPK inhibitor or vehicle control daily via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dose and frequency will depend on the specific inhibitor's pharmacokinetic properties. For SB203580, doses in the range of 1-10 mg/kg have been used in rodents.
- Treatment can be initiated either before or after the TAC surgery, depending on the study's objective (prevention vs. regression of hypertrophy).
3. Functional Assessment:
- Perform serial echocardiography at baseline and at specified time points post-TAC (e.g., 2, 4, and 8 weeks) to assess cardiac function and dimensions (e.g., left ventricular wall thickness, fractional shortening).
4. Histological and Molecular Analysis:
- At the end of the study period, euthanize the animals and harvest the hearts.
- Measure heart weight to body weight ratio.
- Perform histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome staining for fibrosis).
- Conduct molecular analysis (qPCR and Western blotting) on heart tissue to assess hypertrophic and fibrotic markers and to confirm target engagement by the inhibitor.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
tac [label="Induce Cardiac Hypertrophy (TAC Surgery)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
treatment [label="Administer p38 MAPK Inhibitor/Vehicle", fillcolor="#FBBC05", fontcolor="#202124"];
echo [label="Serial Echocardiography", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
harvest [label="Harvest Hearts at Endpoint", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Histological and Molecular Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> tac;
tac -> treatment;
treatment -> echo;
echo -> harvest;
harvest -> analysis;
analysis -> end;
}
Caption: In vivo experimental workflow for a pressure-overload hypertrophy model.
Conclusion
Inhibition of the p38 MAPK pathway represents a viable therapeutic approach for various cardiovascular diseases. The provided application notes and protocols, using the well-studied inhibitor SB203580 as a template, offer a framework for researchers to investigate the potential of p38 MAPK inhibitors in their own cardiovascular disease models. Careful consideration of the specific inhibitor's properties, dose-response relationships, and appropriate experimental models is crucial for obtaining meaningful and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of the cardiac p38-MAPK pathway by SB203580 delays ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The p38 MAPK inhibitor, SB203580, abrogates ischaemic preconditioning in rat heart but timing of administration is critical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting p38 MAPK-IN-5 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with p38 MAPK-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use a fresh, anhydrous (water-free) grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][3]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 62.5 mg/mL, which corresponds to a molar concentration of 176.64 mM.[1] Achieving this concentration may require physical assistance, such as ultrasonication.[1] Another source reports a solubility of at least 2.08 mg/mL (5.88 mM) for a clear solution.[1]
Q3: My this compound is not dissolving completely, even in fresh DMSO. What should I do?
A3: If you are experiencing difficulty dissolving the compound, gently warm the solution to 37°C and use ultrasonication to aid dissolution.[1] Ensure the vial is tightly capped during these steps to prevent moisture absorption. If precipitation still occurs, the solution may be supersaturated, and you should try preparing a lower concentration stock.
Q4: How should I store the this compound stock solution?
A4: For long-term storage, the DMSO stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[1] For short-term storage, -20°C for up to one month is acceptable.[1] It is recommended to store the solutions under nitrogen.[1]
Solubility Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 176.64 | May require ultrasonication. Use of fresh, anhydrous DMSO is critical.[1] |
| Clear Solution | ≥ 2.08 | ≥ 5.88 | Solvent composition for this clear solution is not specified.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM)
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition : Add the required volume of fresh, anhydrous DMSO to the vial to achieve the target concentration of 50 mM.
-
Dissolution : Tightly cap the vial. Vortex the solution for 30-60 seconds.
-
Physical Assistance : Place the vial in an ultrasonic water bath for 5-10 minutes. If a precipitate remains, gently warm the solution to 37°C for a few minutes, followed by another round of vortexing and sonication.
-
Verification : Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage : Aliquot the clear solution into single-use, tightly sealed vials. Store at -80°C for long-term use or -20°C for short-term use.[1]
Troubleshooting Guide for Insolubility
If this compound fails to dissolve or precipitates out of solution, follow this troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting this compound insolubility issues.
p38 MAPK Signaling Pathway Overview
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a wide variety of extracellular stress stimuli, including inflammatory cytokines (e.g., TNF-α), UV radiation, and osmotic shock.[4][5][6] Activation of this pathway plays a central role in regulating processes such as inflammation, apoptosis, cell cycle arrest, and cell differentiation.[6][7] The core of the pathway is a three-tiered kinase module.[4]
Caption: Overview of the p38 MAPK signaling cascade from external stimuli to cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
how to prevent p38 MAPK-IN-5 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of p38 MAPK-IN-5 during their experiments. The following information is based on general best practices for handling small molecule inhibitors, as specific stability data for this compound is not extensively available in public literature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential degradation problems.
Q1: I am observing inconsistent experimental results or a loss of inhibitory activity. What could be the cause?
Inconsistent results or a decrease in the expected activity of this compound often points to compound degradation. This can occur in stock solutions over time or more rapidly in working solutions under experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Storage | Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1] |
| Solvent Quality | Use high-purity, anhydrous solvents such as DMSO to prepare stock solutions.[1] Moisture in solvents can lead to hydrolysis. |
| Degradation in Assay | The compound may be unstable in your specific cell culture medium or buffer at 37°C.[2] It is advisable to prepare fresh dilutions from a frozen stock for each experiment.[1][3] |
| Light Exposure | Some compounds are light-sensitive. Store solutions in amber vials or tubes wrapped in foil to protect them from light.[1] |
| Oxidation | The compound may be susceptible to oxidation. To prevent this, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
Q2: My this compound stock solution shows precipitation after thawing. How can I resolve this?
Precipitation can occur if the inhibitor's solubility limit is exceeded at low temperatures or due to issues with the solvent.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Concentration | Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing stock solutions at a slightly lower concentration.[4] |
| Inappropriate Solvent | Ensure the solvent is suitable for long-term storage at the chosen temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[4] |
| Thawing Method | Thaw frozen stocks slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[4] |
Q3: The color of my this compound solution has changed. What does this indicate?
A change in the color of your stock or working solution can be a sign of chemical degradation or oxidation.[4] This can be triggered by exposure to light, air, or impurities in the solvent.[4] It is critical to assess the integrity of the compound before use if you observe a color change.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound, typically dissolved in DMSO, should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Q2: Can I store this compound in my cell culture medium?
It is not recommended to store this compound in cell culture media for extended periods, as components in the media can react with the compound, leading to degradation.[1][2] Prepare fresh dilutions in your culture medium immediately before each experiment.
Q3: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can lead to the degradation of small molecule inhibitors.[4] Water condensation can promote hydrolysis, and the process of freezing and thawing can affect the stability of the solvent, such as DMSO.[4] Aliquoting stock solutions is the best way to minimize this.
Q4: Is this compound sensitive to light or air?
Many small molecule inhibitors are sensitive to light and oxygen. To prevent potential photodegradation and oxidation, it is best practice to store this compound solutions in amber glass vials or tubes wrapped in aluminum foil.[1] For highly sensitive compounds, purging the vial with an inert gas like argon or nitrogen can provide additional protection.[1]
Hypothetical Stability Data
The following table provides an example of how to present stability data for this compound under various conditions. Please note that this is hypothetical data for illustrative purposes.
| Condition | Solvent | Temperature | Time | % Remaining (Hypothetical) |
| Stock Solution | DMSO | -20°C | 6 months | >99% |
| Stock Solution | DMSO | 4°C | 1 week | 95% |
| Working Solution | PBS | 37°C | 24 hours | 85% |
| Working Solution | Cell Culture Media + 10% FBS | 37°C | 24 hours | 70% |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of this compound in a specific solvent or medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the degradation rate of this compound under specific experimental conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental medium (e.g., PBS or cell culture medium)
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your experimental medium (e.g., cell culture medium with and without 10% FBS).[2]
-
Incubation: Aliquot the working solutions into multiple vials and incubate them at 37°C.[2]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.[2] The T=0 sample represents the initial concentration.
-
Sample Analysis: Once all samples are collected, analyze them by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0. Plot the percent remaining against time to determine the stability profile.
Visualizations
Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Managing p38 MAPK-IN-5 Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with the p38 MAPK inhibitor, p38 MAPK-IN-5.
Introduction
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, particularly targeting the p38α isoform. The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation, and its modulation is a key area of research in various diseases. As with many kinase inhibitors, off-target effects or context-dependent on-target effects can sometimes lead to unintended cytotoxicity. This guide is designed to help you identify the potential causes of cytotoxicity and provide systematic solutions to address them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[2][3][] By inhibiting p38α, this compound blocks the phosphorylation of downstream targets, thereby modulating inflammatory responses and other cellular processes.
Q2: What are the known IC50 values for this compound against different p38 isoforms?
A2: this compound exhibits high potency and selectivity for the p38α isoform. The reported IC50 values are detailed in the table below.
Q3: Is this compound the same as Ampk-IN-5?
A3: There may be some ambiguity in literature and commercial sources. While both are small molecule inhibitors and "Ampk-IN-5" has been reported to inhibit p38 phosphorylation, "p38-α MAPK-IN-5" is a distinct compound with defined potency for p38 isoforms. It is crucial to verify the specific compound you are using by its CAS number and supplier information.
Q4: What are the common causes of unexpected cytotoxicity with p38 MAPK inhibitors?
A4: Unexpected cytotoxicity with p38 MAPK inhibitors can arise from several factors:
-
High Concentrations: Using the inhibitor at concentrations significantly above its IC50 value can lead to off-target effects.
-
Off-Target Kinase Inhibition: The inhibitor may affect other kinases that are crucial for cell survival. Common off-target effects of p38 MAPK inhibitors can include liver toxicity and central nervous system side effects.[5]
-
On-Target Apoptosis Induction: In certain cell types or under specific conditions, inhibition of the p38 MAPK pathway itself can promote apoptosis.[6] The p38 pathway can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context.[6]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations.
-
Compound Instability: Degradation of the inhibitor could lead to the formation of toxic byproducts.
Q5: How can I differentiate between on-target and off-target cytotoxic effects?
A5: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Here are a few strategies:
-
Use a Structurally Different p38 MAPK Inhibitor: If a second, structurally unrelated p38 MAPK inhibitor produces the same cytotoxic phenotype, it is more likely an on-target effect.
-
Rescue Experiment: If possible, overexpressing a constitutively active form of a downstream effector of p38 that promotes survival could rescue the cells from the inhibitor-induced cytotoxicity, indicating an on-target effect.
-
siRNA/shRNA Knockdown: Silencing the expression of p38α using RNA interference should phenocopy the effect of the inhibitor if the cytotoxicity is on-target.
-
Kinome Profiling: A broader kinase profiling assay can identify other kinases that are inhibited by this compound at the concentrations you are using.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After Treatment
If you observe a significant decrease in cell viability after treating with this compound, use the following guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure you are using an appropriate concentration range. Perform a dose-response experiment to determine the EC50 for cytotoxicity in your specific cell line.
-
Assess Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO (or other solvent) used in your experiment to rule out solvent-induced cytotoxicity.
-
Check for Apoptosis: Perform an apoptosis assay, such as Annexin V/PI staining, to determine if the cell death is due to programmed cell death.
-
Consider Off-Target Effects: If cytotoxicity occurs at concentrations significantly higher than the IC50 for p38α, consider the possibility of off-target effects.
Data Summary: this compound Potency
| Target | IC50 (nM) |
| p38α | 0.1 |
| p38β | 0.2 |
| p38γ | 944 |
| p38δ | 4100 |
Data obtained from MedChemExpress for p38-α MAPK-IN-5.[1]
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Variability in cytotoxicity data can be frustrating. The following steps can help you identify and resolve the source of the inconsistency.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Prepare Fresh Inhibitor Solutions: Small molecule inhibitors can degrade over time. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Verify Assay Performance: Use a positive control for cytotoxicity (e.g., staurosporine) to ensure your cell viability or apoptosis assay is working correctly.
-
Calibrate Equipment: Ensure that pipettes and other liquid handling instruments are properly calibrated to minimize errors in inhibitor concentration and cell plating.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in culture
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the specified time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway leading to apoptosis.
Experimental Workflow
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Troubleshooting Logic
Caption: Logical relationships in troubleshooting cytotoxicity.
References
Technical Support Center: p38 MAPK-IN-5 Protocol Refinement for Primary Cells
Welcome to the technical support center for the use of p38 MAPK-IN-5 in primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a crucial regulator of cellular responses to external stressors, such as inflammatory cytokines and environmental insults.[1] This pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAP Kinase itself.[1] this compound, like many other p38 inhibitors, is presumed to be an ATP-competitive inhibitor that binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream targets. This action effectively blocks the signaling cascade that leads to inflammatory responses and other cellular processes.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 10 mM stock solution is common for many small molecule inhibitors. To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3] When preparing your working concentrations for experiments, dilute the stock solution directly into your cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2]
Q3: What is a good starting concentration for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type, donor variability, and the specific experimental endpoint.[4] A good starting point for a new inhibitor in primary cells is to perform a dose-response experiment.[4] Based on typical IC50 values for p38 MAPK inhibitors, a broad concentration range from 10 nM to 10 µM is a reasonable starting point for your initial dose-response curve.[5] This will help you determine the optimal concentration that provides the desired biological effect without causing significant cytotoxicity.
Q4: How can I be sure that the observed effects are due to p38 MAPK inhibition and not off-target effects?
A4: Off-target effects are a common concern with kinase inhibitors.[6] To increase confidence that your observations are due to on-target p38 MAPK inhibition, consider the following strategies:
-
Use a structurally different p38 MAPK inhibitor: If a second, structurally unrelated inhibitor produces the same phenotype, it is more likely an on-target effect.[6]
-
Perform a dose-response analysis: On-target effects should typically be observed at lower concentrations than off-target effects.[6]
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of p38 MAPK should rescue the phenotype.
-
Western Blot Analysis: Confirm the inhibition of p38 MAPK activity by assessing the phosphorylation status of a known downstream target, such as MAPKAPK-2 (MK2) or ATF-2.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting/Solution |
| High levels of cell death or cytotoxicity | 1. Inhibitor concentration is too high: Primary cells can be more sensitive than cell lines.[8]2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to primary cells.[8]3. Off-target effects: The inhibitor may be affecting other kinases essential for cell survival.[6] | 1. Perform a dose-response curve: Determine the half-maximal cytotoxic concentration (CC50) and use a concentration well below this for your experiments.[8]2. Maintain low solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO) and include a vehicle-only control.[4]3. Test a structurally different inhibitor: This can help determine if the toxicity is specific to the compound or a result of inhibiting the target pathway.[8] |
| Inconsistent results between experiments or donors | 1. Biological variability in primary cells: Primary cells from different donors can have significant inherent variability.2. Inhibitor instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.[3]3. Variations in cell culture conditions: Inconsistent cell density, media composition, or passage number can affect results. | 1. Use pooled donors: If feasible, using primary cells pooled from multiple donors can help to average out individual variations.[6]2. Check inhibitor stability: Consider the stability of this compound in your specific media and experimental conditions. For longer experiments, you may need to replenish the media with a fresh inhibitor.[3]3. Standardize protocols: Maintain consistent cell seeding densities, media formulations, and use cells within a defined passage number range.[9] |
| No observable effect of the inhibitor | 1. Inhibitor concentration is too low: The concentration may not be sufficient to inhibit p38 MAPK in your specific primary cell type.2. Inhibitor is inactive: The inhibitor may have degraded due to improper storage or handling.3. Low or no p38 MAPK activity in your cells: The p38 MAPK pathway may not be activated under your basal experimental conditions. | 1. Perform a dose-response experiment: Test a wider and higher range of concentrations to find the effective dose.2. Verify inhibitor activity: Use a positive control cell line where the inhibitor's effect is known, if possible. Ensure proper storage and handling of the inhibitor stock solution.3. Use a positive control for pathway activation: Treat a set of control cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation) to confirm that the pathway is active and can be inhibited. |
| Difficulty in detecting p-p38 MAPK by Western Blot | 1. Low levels of activated p38 MAPK: The pathway may not be strongly activated.2. Phosphatase activity: Phosphatases in the cell lysate can dephosphorylate your target protein.3. Antibody issues: The primary antibody may not be optimal. | 1. Stimulate the pathway: Use a known activator of the p38 MAPK pathway to increase the signal.2. Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your cell lysis buffer.[10]3. Optimize antibody conditions: Titrate your primary antibody to find the optimal dilution and consider trying a different antibody clone. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values for p38 MAPK inhibitors. Note: These values should be empirically determined for your specific primary cell type and experimental conditions.
| Parameter | Value | Notes |
| Recommended Starting Concentration Range (Primary Cells) | 10 nM - 10 µM | A dose-response experiment is crucial to determine the optimal concentration. |
| Typical IC50 (Biochemical Assay) | 50 - 500 nM | The concentration required for 50% inhibition of p38 MAPK activity in a cell-free assay.[11] |
| Typical IC50 (Cell-Based Assay) | 0.5 - 5 µM | The concentration required for 50% inhibition of a cellular response mediated by p38 MAPK. Cellular potency is often lower than biochemical potency due to factors like cell permeability and intracellular ATP concentrations.[12] |
| Solubility (DMSO) | ≥ 5.88 mM | Based on available data for a compound named "this compound".[13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cells
This protocol outlines a general method to determine the optimal working concentration of this compound by assessing both its effect on a downstream target of p38 MAPK (functional assay) and its impact on cell viability (cytotoxicity assay).
Materials:
-
Primary cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Reagents for your chosen functional assay (e.g., Western blot for phospho-ATF-2)
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed your primary cells in 96-well plates at a density appropriate for your cell type and the duration of the experiment. Allow the cells to adhere and recover overnight.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a half-log or log dilution series (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM). Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Inhibitor Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 1, 6, 24, or 48 hours).
-
Endpoint Assays:
-
Functional Assay: At the end of the incubation period, lyse the cells and perform your chosen functional assay (e.g., Western blot for p-ATF-2) to assess the inhibition of p38 MAPK signaling.
-
Viability Assay: In a parallel set of plates, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
For the functional assay, quantify the signal (e.g., band intensity) and normalize it to a loading control and the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
For the viability assay, normalize the results to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.
-
The optimal concentration range for your experiments will be where you observe significant inhibition of p38 MAPK activity with minimal impact on cell viability.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
- 6. benchchem.com [benchchem.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. medchemexpress.com [medchemexpress.com]
assessing p38 MAPK-IN-5 stability in media
Welcome to the technical support center for p38 MAPK-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a crucial intracellular signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] This pathway is involved in regulating a wide array of cellular processes including inflammation, cell differentiation, apoptosis, and cell cycle progression.[2][3][4] p38 MAPK has four isoforms: p38α, p38β, p38γ, and p38δ.[3] p38α is the most extensively studied isoform and plays a significant role in inflammatory responses.[3]
Q2: How should I prepare and store stock solutions of this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. According to one supplier, a 10 mM stock solution can be prepared in DMSO. Once in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month, under a nitrogen atmosphere to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Why is it important to assess the stability of this compound in my cell culture media?
Assessing the stability of this compound in your specific cell culture media is critical for the accurate interpretation of experimental results. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to a diminished biological effect. This could be misinterpreted as poor efficacy of the inhibitor. Factors such as the composition of the media, the presence of serum, the pH, and incubation time can all influence the stability of a small molecule inhibitor.
Q4: What are the common causes of small molecule inhibitor degradation in cell culture media?
Several factors can contribute to the degradation of small molecule inhibitors in cell culture media:
-
Hydrolysis: The compound may react with water, leading to the cleavage of chemical bonds. This is a common degradation pathway for molecules containing ester or amide functional groups.[5]
-
Oxidation: The compound may be sensitive to oxidation, which can be initiated by light, heat, or trace metals.[5]
-
Enzymatic Degradation: Components in fetal bovine serum (FBS) or secreted by cells can enzymatically degrade the compound.
-
Reaction with Media Components: Certain components of the cell culture media, such as amino acids or vitamins, may react with the inhibitor.
-
pH Instability: The pH of the media can change during an experiment, and the compound may be unstable at non-optimal pH levels.
Troubleshooting Guide: Assessing this compound Stability
This guide addresses common issues you may encounter when assessing the stability of this compound in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound observed in the initial stability assessment. | The compound may be inherently unstable in aqueous solutions at 37°C. | Perform a baseline stability check in a simpler buffer system like PBS at 37°C to determine its intrinsic aqueous stability. |
| Components in the media (e.g., amino acids, vitamins) may be reacting with the compound. | Test the stability in different types of cell culture media (e.g., DMEM vs. RPMI-1640) to see if the degradation rate varies. | |
| The pH of the media may be affecting stability. | Ensure the pH of your media is stable throughout the experiment. Consider using a medium with a more robust buffering system if necessary. | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing steps. Use an internal standard in your analytical method to account for variations. |
| Incomplete solubilization of the compound in the stock solution or media. | Confirm the complete dissolution of the compound in the stock solution before further dilution. Vortex and visually inspect for any precipitates. | |
| Issues with the analytical method (e.g., HPLC-MS). | Validate your analytical method for linearity, precision, and accuracy. | |
| Loss of compound due to non-specific binding. | The compound may be binding to the plasticware (e.g., plates, pipette tips). | Use low-protein-binding labware. Include a control without cells to assess the extent of binding to the plastic. |
| The compound may be taken up by the cells. | Analyze cell lysates in addition to the media to quantify the intracellular concentration of the inhibitor. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
HPLC-MS system
-
Formic acid
-
Internal standard (a stable compound with similar chemical properties to this compound)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in your cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Prepare a solution of cold acetonitrile containing a known concentration of the internal standard.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of the cold acetonitrile with the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a suitable gradient to separate this compound and the internal standard from media components.
-
Monitor the ions corresponding to this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the average peak area ratio at time 0 to determine the percentage of this compound remaining.
-
Data Presentation
The following table is a template for summarizing the stability data for this compound in different cell culture media.
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
Caption: A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: An experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Featuring p38 MAPK-IN-5
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). A multitude of small molecule inhibitors targeting p38 MAPK have been developed. This guide provides a comparative analysis of a novel and potent inhibitor, p38 MAPK-IN-5, alongside other well-characterized p38 inhibitors, with supporting experimental data and protocols.
Mechanism of Action and the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade. Typically, a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6. These MAPKKs then dually phosphorylate and activate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182). Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (such as ATF2), leading to a cellular response, often the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Most inhibitors, including the ones discussed here, primarily target the ubiquitously expressed and most studied isoform, p38α.
Below is a diagram illustrating the core p38 MAPK signaling pathway and the point of action for inhibitors.
A Comparative Guide to p38 MAPK Inhibitors in Inflammatory Models, Featuring p38 MAPK-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of p38 mitogen-activated protein kinase (MAPK) inhibitors in various experimental models relevant to inflammatory diseases. While the primary focus is on the potent and specific inhibitor, p38 MAPK-IN-5, a notable challenge in compiling this guide is the limited availability of publicly accessible, peer-reviewed experimental data for this specific compound. Therefore, to provide a comprehensive and useful resource, this guide will present the known information for this compound and supplement it with comparative data from other well-characterized p38 MAPK inhibitors. This approach will offer a framework for evaluating p38 MAPK inhibitors and highlight the types of experimental data crucial for their cross-validation in different models.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of therapeutics for a range of conditions, including asthma and chronic obstructive pulmonary disease (COPD).[1][2] The selection of a potent and selective inhibitor is paramount for both basic research and clinical development.
The p38 MAPK Signaling Pathway and Points of Inhibition
The p38 MAPK cascade is a three-tiered signaling module activated by cellular stress and inflammatory cytokines.[3] It begins with the activation of a MAP Kinase Kinase Kinase (MAPKKK), which then phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6. These, in turn, dually phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on conserved threonine and tyrosine residues.[3] Activated p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][4] p38 MAPK inhibitors, like this compound, typically act by competing with ATP for the binding site on the p38 kinase, thereby preventing the phosphorylation of its downstream targets.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Comparative In Vitro Potency of p38 MAPK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other commonly used p38 MAPK inhibitors against the p38α isoform, which is the most widely studied for its role in inflammation.[5]
| Inhibitor | p38α IC50 (nM) | Primary Cell-Based Assay IC50 (nM) | Reference(s) |
| This compound | 0.1 | Data not publicly available | [6][7] |
| SB203580 | 50 | 300-500 (THP-1 cells, TNF-α production) | [8] |
| BIRB-796 (Doramapimod) | 38 | ~100 (PBMCs, IL-1β production) | [1][4] |
| Losmapimod | 4.5 | 13 (U937 cells, TNF-α production) | [9] |
| Pamapimod | 14 | 4.8 (Human Whole Blood, LPS-induced TNF-α) | [10] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration in biochemical assays and cell type and stimulus in cell-based assays.
Cross-Validation in Different Models: A Comparative Overview
Effective drug development requires the validation of a compound's activity across various experimental models, from isolated enzymes to cellular assays and in vivo studies. Due to the limited public data for this compound, this section provides a comparative overview based on its known high potency and data from other inhibitors in models relevant to asthma and COPD.
In Vitro Models
Cell-Based Assays for Anti-Inflammatory Activity
A key measure of a p38 MAPK inhibitor's efficacy is its ability to suppress the production of pro-inflammatory cytokines from relevant cell types, such as peripheral blood mononuclear cells (PBMCs), macrophages, and airway epithelial cells.
| Inhibitor | Cell Model | Stimulus | Key Cytokine(s) Inhibited | Reference(s) |
| This compound | Data not publicly available | --- | --- | --- |
| SB203580 | Human PBMCs | LPS | TNF-α, IL-1β, IL-6 | [1][8] |
| BIRB-796 | Human PBMCs | LPS | TNF-α, IL-1β | [4] |
| Losmapimod | Human Bronchial Epithelial Cells | Cigarette Smoke Extract | IL-8 | [9] |
| Pamapimod | Human Alveolar Macrophages from COPD patients | LPS | TNF-α, IL-6, IL-8 | [11] |
In Vivo Models
Animal models of inflammatory diseases, such as ovalbumin (OVA)-induced asthma and cigarette smoke-induced COPD, are crucial for evaluating the in vivo efficacy of p38 MAPK inhibitors.
| Inhibitor | Animal Model | Key Outcomes | Reference(s) |
| This compound | Data not publicly available | --- | --- |
| SB239063 (structurally related to SB203580) | Murine model of OVA-induced asthma | Reduced airway hyperresponsiveness, eosinophilia, and Th2 cytokine levels. | [12] |
| SD-282 | Murine model of cigarette smoke exposure | Ameliorated lung inflammation and reduced pro-inflammatory cytokine levels. | [13] |
| NJK14047 | Murine model of OVA-induced allergic asthma | Suppressed the production of Th2 and Th1/Th17 cytokines in BALF and lungs. | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of drug candidates.
In Vitro p38α Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α.
Workflow:
Caption: General workflow for an in vitro p38 MAPK kinase inhibition assay.
Detailed Method:
-
Reaction Setup: In a 96-well plate, combine recombinant human p38α enzyme with a kinase assay buffer containing MgCl2, DTT, and a buffer such as Tris-HCl.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (e.g., recombinant ATF2 protein) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Phospho-specific ELISA or Western Blot: Detects the phosphorylation of the substrate (e.g., phospho-ATF2) using a specific antibody.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Inhibition of Cytokine Production
This cell-based assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a physiologically relevant context.
Workflow:
Caption: Workflow for a cell-based cytokine production inhibition assay.
Detailed Method:
-
Cell Culture: Plate primary cells (e.g., human PBMCs) or a relevant cell line (e.g., THP-1 monocytes) in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the p38 MAPK inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the cells for an appropriate time (typically 18-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of cytokine production (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of the p38α MAPK isoform, suggesting its potential as a valuable research tool and a candidate for further investigation in inflammatory diseases like asthma and COPD. However, the current lack of comprehensive, publicly available experimental data in various cellular and in vivo models makes a direct and detailed comparison with other inhibitors challenging. The data and protocols presented in this guide for other well-established p38 MAPK inhibitors provide a framework for the types of studies that are essential to fully characterize and cross-validate the effects of this compound. Future research that elucidates the activity of this compound in diverse experimental systems will be critical to fully understand its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. atsjournals.org [atsjournals.org]
- 13. p38 mitogen-activated protein kinase determines the susceptibility to cigarette smoke-induced emphysema in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NJK14047 Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of p38 MAPK-IN-5 Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of kinase inhibitors is paramount for advancing therapeutic discovery. This guide provides an independent verification of p38 MAPK-IN-5 activity, presenting a detailed comparison with other known p38 MAPK inhibitors. The information is supported by experimental data and detailed protocols to aid in the independent assessment of these compounds.
Overview of this compound
Comparative Analysis of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several common p38 MAPK inhibitors against the different p38 isoforms. This data provides a quantitative benchmark against which the activity of this compound can be contextually evaluated.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Other Notable Targets |
| This compound (Ampk-IN-5) | Not Reported | Not Reported | Not Reported | Not Reported | JNK phosphorylation inhibitor |
| SB203580 | 50 - 500 | 50 - 500 | >10,000 | >10,000 | LCK, GSK3β, PKBα |
| SB202190 | 50 | 100 | >10,000 | >10,000 | --- |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | B-Raf (83 nM) |
| VX-745 (Neflamapimod) | 10 | 220 | >10,000 | >10,000 | --- |
| Losmapimod | pKi 8.1 | pKi 7.6 | Not Reported | Not Reported | --- |
| SB239063 | 44 | 44 | No Activity | No Activity | --- |
| TAK-715 | 7.1 | 200 | No Inhibition | No Inhibition | --- |
| Skepinone-L | 5 | Not Reported | Not Reported | Not Reported | --- |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the p38 MAPK signaling pathway, a typical workflow for evaluating inhibitor activity via kinase assay, and a standard procedure for assessing pathway inhibition in a cellular context using Western Blot.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for p38 MAPK kinase assay.
Caption: Western blot analysis of p38 phosphorylation.
Experimental Protocols
In Vitro p38 MAPK Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
p38 MAPK substrate (e.g., ATF2)
-
ATP
-
This compound and other test compounds
-
96-well plates
-
Plate reader for detection (method-dependent)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38α MAPK enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Detect the level of substrate phosphorylation using a suitable method (e.g., ELISA-based detection with a phospho-specific antibody, or detection of radiolabeled phosphate (B84403) incorporation).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of p38 MAPK Phosphorylation in Cells
This protocol assesses the ability of an inhibitor to block p38 MAPK activation in a cellular environment.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HeLa)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, Lipopolysaccharide (LPS))
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Quantify the band intensities to determine the relative inhibition of p38 MAPK phosphorylation.
Validating the Specificity of p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases. However, ensuring that a candidate inhibitor is highly specific for its intended target is paramount to minimizing off-target effects and potential toxicity. This guide provides a comparative analysis of the specificity of a well-characterized p38 MAPK inhibitor, Neflamapimod (VX-745), using kinase panel screening data. While data for "p38 MAPK-IN-5" is not publicly available, the principles and data presented here for Neflamapimod serve as a comprehensive example of the validation process.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade activated by cellular stress and inflammatory cytokines.[1][2] This pathway plays a crucial role in cell differentiation, apoptosis, and autophagy.[3] The cascade involves MAP3Ks that activate MAP2Ks (MKK3 and MKK6), which in turn dually phosphorylate and activate p38 MAPK isoforms. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to regulate the expression of inflammatory mediators like TNF-α and IL-1β.
Comparative Analysis of p38 MAPK Inhibitor Specificity
The specificity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often referred to as a kinome scan. The data generated, usually in the form of half-maximal inhibitory concentrations (IC50), reveals the inhibitor's potency against its intended target and any off-target activity.
Below is a comparison of the inhibitory activity of Neflamapimod (VX-745) with other known p38 MAPK inhibitors, BIRB 796 and SB203580.
| Target Kinase | Neflamapimod (VX-745) IC50 (nM) | BIRB 796 (Doramapimod) IC50 (nM) | SB203580 IC50 (nM) |
| p38α (MAPK14) | 10 [4][5] | 38 [3] | 50 [6] |
| p38β (MAPK11) | 220[4][5] | 65[3] | 500[6] |
| p38γ (MAPK12) | >20,000[4] | 200[3] | - |
| p38δ (MAPK13) | - | 520[3] | - |
| JNK2α2 | - | 98[7] | >10,000 |
| B-Raf | - | 83[3] | - |
| c-Raf-1 | - | 1,400[7] | - |
| LCK | >10,000 | - | >10,000[6] |
| GSK-3β | >10,000 | - | >10,000[6] |
| PKBα | >10,000 | - | >10,000[6] |
Analysis:
-
Neflamapimod (VX-745) demonstrates high potency for p38α with an IC50 of 10 nM.[4][5] It exhibits a 22-fold greater selectivity for p38α over the closely related p38β isoform.[4][5] Importantly, it shows minimal to no activity against p38γ and a large panel of other kinases, with IC50 values greater than 20 µM.[4]
-
BIRB 796 (Doramapimod) is a pan-p38 inhibitor, showing activity against all four isoforms, albeit with the highest potency for p38α.[3] It also displays some off-target activity against JNK2α2 and B-Raf at nanomolar concentrations.[3][7]
-
SB203580 is a selective inhibitor of p38α and p38β.[6] It is widely used as a research tool but is known to have some off-target effects.
Experimental Protocols
In Vitro Kinase Panel Screening (Radiometric Assay)
This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of kinases using a radiometric assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Objective: To quantify the inhibitory potency of a test compound (e.g., this compound) against a broad range of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the appropriate amount of each specific kinase to its designated well.
-
Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Stop Reaction and Capture Substrate:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.1% phosphoric acid) to remove any unbound radiolabeled ATP.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
References
- 1. From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
Safety Operating Guide
Proper Disposal Procedures for p38 MAPK-IN-5
This document provides essential safety and logistical information for the proper disposal of the research chemical p38 MAPK-IN-5. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental health and safety regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care in a designated and well-ventilated area. Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust or aerosols. |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure all safety and regulatory steps are met. The following diagram illustrates the key stages of the disposal process.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound.
Materials:
-
Chemical-resistant waste container
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in Table 1)
-
Spill kit (for emergencies)
Procedure:
-
Container Preparation:
-
Obtain a chemical waste container that is compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage[1].
-
Ensure the container is clean, dry, and has a secure, leak-proof lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible chemicals. It is best practice to segregate waste streams. For example, collect halogenated and non-halogenated solvent wastes separately[2].
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, lined container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, appropriate liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[1].
-
The label must include:
-
-
Storage:
-
Disposal Request:
Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify your laboratory supervisor and EHS department immediately.
-
Clean-up: For minor spills, trained personnel wearing appropriate PPE may clean it up using a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste[5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
